molecular formula C18H18N2O B14603396 N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide CAS No. 59135-37-4

N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide

Cat. No.: B14603396
CAS No.: 59135-37-4
M. Wt: 278.3 g/mol
InChI Key: TZZFQJDYFXRJDO-UHFFFAOYSA-N
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Description

N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide is a compound that has garnered interest in various scientific fields due to its unique structural properties. The compound features a carbazole moiety, which is known for its photophysical and electronic properties, making it a valuable component in materials science and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents like dichloromethane or chloroform and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and recrystallization are common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide exerts its effects involves its interaction with molecular targets through its carbazole moiety. The compound can participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with cellular components through hydrogen bonding and π-π interactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide is unique due to its specific combination of a carbazole moiety with a prop-2-enamide group, providing a balance of electronic and structural properties that make it versatile for various applications .

Properties

CAS No.

59135-37-4

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

N-(3-carbazol-9-ylpropyl)prop-2-enamide

InChI

InChI=1S/C18H18N2O/c1-2-18(21)19-12-7-13-20-16-10-5-3-8-14(16)15-9-4-6-11-17(15)20/h2-6,8-11H,1,7,12-13H2,(H,19,21)

InChI Key

TZZFQJDYFXRJDO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCCN1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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